molecular formula C68H48N4O16Rh2 B1147714 Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct CAS No. 131219-55-1

Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct

Cat. No. B1147714
M. Wt: 1382.94
InChI Key:
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Description

Synthesis Analysis

The synthesis of dirhodium(II) complexes typically involves the combination of Rh(II) precursors with specific ligands designed to induce desired chemical properties. For example, an efficient procedure for preparing dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a catalyst for enantioselective carbene transformations, highlights the importance of controlled ligand attachment to achieve high catalytic activity and selectivity (Tsutsui et al., 2005).

Molecular Structure Analysis

The molecular structure of dirhodium(II) complexes is critical for their catalytic performance. Structural analyses, often by X-ray crystallography, provide insights into the arrangement of ligands around the Rh(II) centers and the overall geometry of the complex. This information is vital for understanding how these complexes interact with substrates during catalysis.

Chemical Reactions and Properties

Dirhodium(II) complexes are renowned for their ability to catalyze a wide range of chemical reactions, including enantioselective C-H insertion, cyclopropanation, and amination reactions. For instance, dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been shown to catalyze enantioselective aminations of silyl enol ethers, demonstrating high yields and enantioselectivities (Anada et al., 2007).

Scientific Research Applications

  • Synthesis and Catalysis : Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been found effective as a catalyst in enantioselective carbene transformations. This synthesis technique is crucial in producing catalysts for a variety of chemical reactions (Tsutsui et al., 2005).

  • Enantioselective C-H Amidation : Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] is suitable for enantioselective amidation of benzylic C-H bonds, achieving high levels of enantioselectivity (Yamawaki et al., 2002).

  • Asymmetric Induction in Bond Formation : Dirhodium(II) tetrakis[N-phthaloyl-(R)/(S)-phenylalaninate] has shown promise in achieving double asymmetric induction in C-C bond formation, particularly in the production of optically active cyclopentanones (Hashimoto et al., 1994).

  • Chiral Lewis Acid Catalysis : The compound has been used as a chiral Lewis acid in enantioselective Mukaiyama aldol reactions, demonstrating high effectiveness in creating silylated aldol adducts (Washio et al., 2005).

  • Enantioselective Synthesis : Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] has been used in the enantioselective synthesis of various compounds, such as cis-2-aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans, demonstrating high enantioselectivity and yield (Saito et al., 2002).

  • SiH Insertion Reactions : This compound has also catalyzed enantioselective insertion reactions into Si-H bonds, highlighting its versatility as a catalyst in various chemical transformations (Kitagaki et al., 2000).

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXXODRLNJMGM-JBSHYJOISA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H56N4O18Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743115
Record name Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1471.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

CAS RN

131219-55-1
Record name Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
DF Taber, W Tian - The Journal of organic chemistry, 2007 - ACS Publications
Direct diazo transfer proceeds smoothly with α-aryl ketones. The derived α-aryl-α-diazo ketones cyclize efficiently with Rh catalysis to give the corresponding α-aryl cyclopentanones. …
Number of citations: 38 pubs.acs.org

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